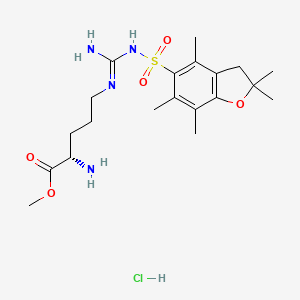

H-Arg(pbf)-ome hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

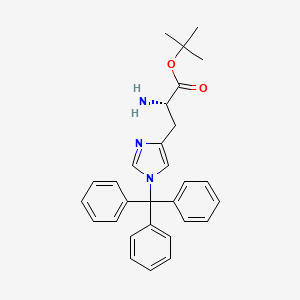

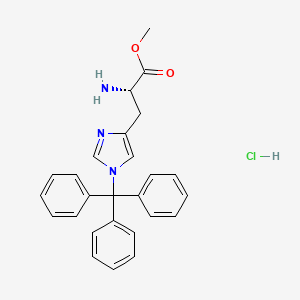

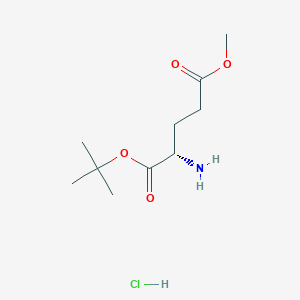

H-Arg(pbf)-ome hcl, also known as this compound, is a useful research compound. Its molecular formula is C20H33ClN4O5S and its molecular weight is 477.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Additive Manufacturing and Material Science

Polymer Powder Bed Fusion (PBF) : This technology is significant in additive manufacturing, focusing on the selective fusion of polymer powder particles to create three-dimensional structures. It's used in prototyping and low-volume production, emphasizing the expanded design space and the material portfolio beyond traditional materials. The process involves understanding the heat transfer during fabrication and the structure-process-property relationships (Chatham, Long, & Williams, 2019).

Material Screening for Sandstone Acidizing : The study of different acids, including their effects at various temperatures on sandstone, is essential for enhancing permeability and porosity in oil extraction processes. This research could parallel the exploration of chemical interactions in other domains, including how specific compounds like "H-Arg(pbf)-ome hcl" might interact with different materials or environments (Leong & Mahmud, 2018).

Environmental Science and Toxicology

- Environmental Impact of Brominated Flame Retardants : Research on novel brominated flame retardants (NBFRs) and their ubiquity in the environment, including their degradation, bioaccumulation, and potential toxicity. This area underscores the importance of understanding the environmental fate and impact of chemical compounds, which could be relevant to the study of "this compound" if it shares similar properties or uses (Xiong et al., 2019).

Energy Storage and Electrochemistry

- Hard Carbon Anodes for Sodium-Ion Batteries : This review discusses the role of hard carbon as an anode material in sodium-ion batteries, highlighting its electrochemical performance and the challenges in applications. Such research into materials science and electrochemistry could provide insights into how "this compound" might be applicable in energy storage or other electrochemical applications (Zhao et al., 2020).

Wirkmechanismus

Target of Action

H-Arg(Pbf)-Ome HCl, also known as Fmoc-hArg(Pbf)-OH, is primarily used in the field of peptide synthesis . It is a derivative of the amino acid arginine, which plays a crucial role in various biological processes such as protein synthesis and cell signaling .

Mode of Action

The compound interacts with its targets by being incorporated into peptides during the process of Solid Phase Peptide Synthesis (SPPS) . It is used in the same manner as Fmoc-Arg(Pbf)-OH . The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a protective group that prevents unwanted side reactions during peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is incorporated into the growing peptide chain, influencing the structure and function of the resulting peptide .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the efficiency of its incorporation into peptides .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptides into which it is incorporated. By contributing to the structure of these peptides, it can influence their biological activity and interactions with other molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -15°C to -25°C to maintain its stability . Furthermore, the efficiency of its incorporation into peptides can be affected by the conditions of the peptide synthesis process .

Biochemische Analyse

Biochemical Properties

H-Arg(pbf)-ome hcl plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Pbf group protects the guanidino group of arginine, preventing unwanted side reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Pbf group is cleaved by trifluoroacetic acid (TFA), allowing the arginine residue to participate in subsequent biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s arginine residue is known to be involved in nitric oxide synthesis, which plays a critical role in cell signaling and vascular function. Additionally, arginine is a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation . The presence of the Pbf group can affect the compound’s cellular uptake and distribution, impacting its overall cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Pbf group provides steric hindrance, protecting the guanidino group of arginine from premature reactions. Upon cleavage of the Pbf group by TFA, the free arginine residue can interact with enzymes such as nitric oxide synthase, leading to the production of nitric oxide . This interaction can modulate various cellular processes, including vasodilation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert atmosphere and room temperature conditions but should be kept in a dark place to prevent degradation . Over time, the Pbf group may be cleaved, releasing free arginine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound maintains its stability and efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance nitric oxide production and improve vascular function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and polyamine synthesis. The arginine residue is metabolized by arginase to produce ornithine and urea, which are further processed in the urea cycle . Additionally, arginine serves as a precursor for the synthesis of polyamines, which are critical for cell growth and differentiation . The Pbf group does not interfere with these metabolic pathways, allowing the compound to be effectively utilized in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s arginine residue is recognized by cationic amino acid transporters, facilitating its uptake into cells . Once inside the cell, the Pbf group may influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s arginine residue is often directed to the cytoplasm, where it participates in various metabolic processes . Post-translational modifications, such as the cleavage of the Pbf group, can further influence the compound’s localization and activity within specific cellular compartments . This targeted localization ensures that this compound exerts its effects precisely where needed within the cell .

Eigenschaften

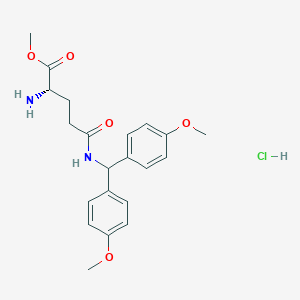

IUPAC Name |

methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBZJQUKCGWKC-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.